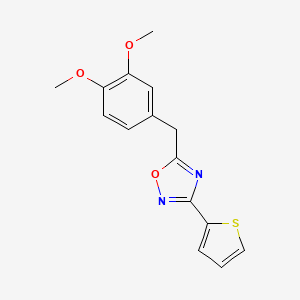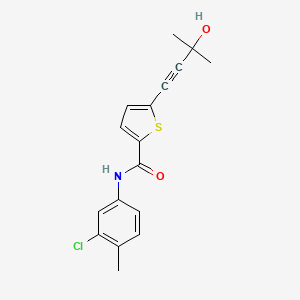![molecular formula C20H18FN3O B11494340 N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B11494340.png)
N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide: is a compound that belongs to the class of fluorinated pyridines. This compound is of significant interest due to its unique chemical structure, which includes a fluorophenyl group and a pyridine carboxamide moiety. The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide typically involves the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl intermediate.
Coupling with Pyridine Carboxamide: The fluorophenyl intermediate is then coupled with a pyridine carboxamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the amide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amides or pyridines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of new pharmaceuticals with enhanced metabolic stability and bioavailability.
Biological Probes: It can be used as a fluorescent probe for imaging and diagnostic applications.
Industry:
作用机制
The mechanism of action of N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
相似化合物的比较
- N-(3-chlorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-bromophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
- N-(3-methylphenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of fluorine in N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]pyridine-3-carboxamide imparts unique electronic properties, such as increased electronegativity and metabolic stability, compared to its chlorine or bromine analogs .
- Methyl Group: The methyl analog has different steric and electronic properties, which can affect its reactivity and interaction with biological targets .
属性
分子式 |
C20H18FN3O |
|---|---|
分子量 |
335.4 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-2-(2-phenylethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-8-4-9-17(14-16)24-20(25)18-10-5-12-22-19(18)23-13-11-15-6-2-1-3-7-15/h1-10,12,14H,11,13H2,(H,22,23)(H,24,25) |
InChI 键 |
WSHLMGVVWKROTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11494257.png)
![1-[(Phenylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B11494263.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-fluorobenzamide](/img/structure/B11494281.png)
![N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]furan-2-carboxamide](/img/structure/B11494283.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methylbenzamide](/img/structure/B11494288.png)

![2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494318.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![2-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11494330.png)
![1-{[(5-methoxy-1H-benzimidazol-2-yl)thio]acetyl}imidazolidin-2-one](/img/structure/B11494334.png)
![3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide](/img/structure/B11494356.png)

![N-[5-chloro-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11494368.png)
